molecular formula C18H13N3O2S2 B2968880 N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide CAS No. 1797304-43-8

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide

Cat. No.: B2968880
CAS No.: 1797304-43-8
M. Wt: 367.44
InChI Key: GPYFAQIYAWQDEG-UHFFFAOYSA-N
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Description

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide is an intriguing compound with unique structural elements. The presence of both thiophene and oxadiazole rings adds to its chemical diversity, making it an interesting subject for research in multiple scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide generally involves the formation of the oxadiazole ring followed by its attachment to a thiophene ring system. Starting with the appropriate thiophene derivatives, the reactions typically include cyclization processes that form the oxadiazole ring, which is then subjected to amidation to introduce the carboxamide group. The reaction conditions usually require precise control of temperature and pH to ensure the correct formation of the desired product.

Industrial Production Methods: While the laboratory-scale synthesis focuses on reaction optimization, industrial-scale production requires scalable and economically viable methods. This often involves continuous flow synthesis, where reaction components are passed through a series of reactors. Catalyst optimization and solvent selection are critical for maximizing yields and reducing production costs.

Chemical Reactions Analysis

Types of Reactions: N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide undergoes various reactions such as oxidation, reduction, and substitution. These reactions are vital for modifying the compound for different research applications.

Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminium hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often include specific solvents and controlled environments to ensure successful outcomes.

Major Products Formed: The major products formed from these reactions depend on the pathway chosen

Scientific Research Applications

Chemistry: In chemistry, this compound is explored for its electron-donating properties and potential as a building block for more complex molecules.

Biology: Biologically, its structural components make it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.

Medicine: In medicine, researchers are investigating its potential as a pharmacophore, which could be used to develop new therapeutic agents for various diseases.

Industry: Industrially, its unique properties could be harnessed in material science for developing new polymers or as an additive to enhance the properties of existing materials.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level. The thiophene and oxadiazole rings facilitate binding to specific targets such as enzymes or receptors. This binding can modulate the activity of these targets, leading to a biological or chemical response.

Comparison with Similar Compounds

Similar compounds include other thiophene-oxadiazole derivatives. What sets N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide apart is its specific structural arrangement, which may confer unique binding properties or reactivity.

Some related compounds include:

  • 3-(thiophen-2-yl)-1,2,4-oxadiazole

  • N-(2-phenyl)thiophene-2-carboxamide

Each of these compounds shares some structural features but differs in the arrangement or presence of specific functional groups, which can significantly impact their chemical and biological properties.

Properties

IUPAC Name

N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S2/c22-18(15-8-4-10-25-15)19-13-6-2-1-5-12(13)11-16-20-17(21-23-16)14-7-3-9-24-14/h1-10H,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYFAQIYAWQDEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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